2-(4-Bromopyrazol-1-yl)-5-chloro-3-fluoropyridine
Overview
Description
Scientific Research Applications
Chemoselective Functionalization
The compound 2-(4-Bromopyrazol-1-yl)-5-chloro-3-fluoropyridine has been studied for its chemoselective functionalization properties. A study demonstrates the selective functionalization of a closely related compound, 5-bromo-2-chloro-3-fluoropyridine, under various conditions. This includes catalytic amination and selective substitution under SNAr conditions, highlighting the compound's potential in selective synthesis processes (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
N-arylation of Pyrazoles
Another aspect of research involves the N-arylation of pyrazoles, specifically using bromopyridines. A study explored this process using Cristau and Taillefer's copper-catalyzed arylation method. This research contributes to the understanding of 2-(4-Bromopyrazol-1-yl)-5-chloro-3-fluoropyridine’s reactivity and its potential applications in creating libraries of new chemical entities (Guillou et al., 2010).
Halogen-Rich Intermediate Synthesis
The compound is also valuable as a halogen-rich intermediate in the synthesis of pentasubstituted pyridines. A study discussed the synthesis of halopyridine isomers, including 5-bromo-2-chloro-4-fluoro-3-iodopyridine, using halogen dance reactions. This showcases the compound's utility in medicinal chemistry research as a building block (Wu, Porter, Frennesson, & Saulnier, 2022).
Structural Manifolds Creation
The ability to create structural manifolds from a common precursor is another important application. This involves the transformation of halopyridines into various other functional compounds, demonstrating the compound's versatility in chemical synthesis (Schlosser & Bobbio, 2002).
Fluorine-18 Labeling in Macromolecules
Furthermore, fluoropyridine-based structures, similar to 2-(4-Bromopyrazol-1-yl)-5-chloro-3-fluoropyridine, are significant in the labeling of macromolecules using fluorine-18. This is particularly relevant in positron emission tomography (PET), illustrating the compound's potential in medical imaging and diagnostic research (Kuhnast, Hinnen, Tavitian, & Dollé, 2008).
properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)-5-chloro-3-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClFN3/c9-5-2-13-14(4-5)8-7(11)1-6(10)3-12-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQAQGWSRLDVPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)N2C=C(C=N2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromopyrazol-1-yl)-5-chloro-3-fluoropyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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